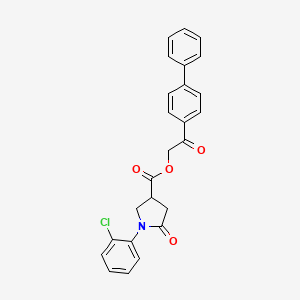![molecular formula C20H26ClN3O2 B4014516 N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)
N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide
Vue d'ensemble
Description
N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide is a useful research compound. Its molecular formula is C20H26ClN3O2 and its molecular weight is 375.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1713548 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Chemistry and Molecular Structure
Research on compounds closely related to "N1-1-adamantyl-N3-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide" reveals their coordination chemistry and structural characteristics. For instance, studies on N-(1-Adamantyl)lipoamide have shown how protonation affects its molecular structure, highlighting the interactions within the compound and offering insights into its chemical behavior (Wilhelm, Koch, & Strasdeit, 2002). Furthermore, the vibrational spectra and molecular structure of isomeric thioureas derived from adamantyl compounds have been analyzed, providing a deeper understanding of their intramolecular interactions and potential applications in material science (Saeed, Ashraf, Erben, & Simpson, 2017).
Drug Delivery Systems
Adamantane derivatives, such as those studied in the modification of nanodiamonds, have shown promise in drug delivery applications. The synthesis of β-CD containing hyperbranched polymer functionalized nanodiamond composites demonstrates their high water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior. This suggests their potential high utility in biomedical applications, particularly in targeted and controlled drug delivery systems (Huang et al., 2018).
Molecular Recognition and Assembler Applications
Adamantane-based compounds have also been recognized for their role in molecular recognition and assembly. For example, studies demonstrate the versatility of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane in forming one-dimensional motifs with various partners, underlining its potential as a structural element in supramolecular chemistry and material science (Karle, Ranganathan, & Haridas, 1997).
Propriétés
IUPAC Name |
N-(1-adamantyl)-3-[(3-chlorophenyl)carbamoylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c21-16-2-1-3-17(9-16)23-19(26)22-5-4-18(25)24-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-3,9,13-15H,4-8,10-12H2,(H,24,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFGFJVKKLIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCNC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)
![1-cycloheptyl-5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4014444.png)
![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)

![cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B4014471.png)
![6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4014473.png)

![2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone](/img/structure/B4014487.png)

![3-(4-fluorophenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B4014512.png)
![1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B4014521.png)
![N-(2-ethylhexyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B4014526.png)

![methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B4014529.png)
